An In-depth Technical Guide to Ethyl 2-formylbenzoate: Properties, Synthesis, and Applications in Medicinal Chemistry
An In-depth Technical Guide to Ethyl 2-formylbenzoate: Properties, Synthesis, and Applications in Medicinal Chemistry
This guide provides a comprehensive technical overview of Ethyl 2-formylbenzoate, a versatile bifunctional molecule increasingly recognized for its utility in organic synthesis, particularly in the construction of complex heterocyclic scaffolds relevant to drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists seeking a detailed understanding of this compound's chemical properties, synthetic methodologies, and applications.
Introduction: The Strategic Value of a Bifunctional Building Block
Ethyl 2-formylbenzoate (IUPAC name: Ethyl 2-formylbenzoate, CAS No: 34046-43-0) is an aromatic compound possessing both an aldehyde and an ester functional group in an ortho relationship.[1][2][3][4] This unique arrangement of reactive sites makes it a valuable precursor for a variety of chemical transformations, enabling the synthesis of diverse molecular architectures. Its role as a building block for protein degraders further highlights its contemporary relevance in cutting-edge therapeutic modalities.[1] In the realm of medicinal chemistry, the strategic placement of these functional groups allows for the construction of fused heterocyclic systems, such as isoindolinones, which are privileged structures in numerous biologically active compounds.[5][6][7][8]
Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its effective utilization in a laboratory setting.
Physical Properties
The key physicochemical properties of Ethyl 2-formylbenzoate are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |
| Molecular Weight | 178.19 g/mol | [1][2] |
| Appearance | Colorless to light yellow oil | [1][2] |
| Boiling Point | 294.2 °C at 760 mmHg | [2] |
| Purity | Typically ≥97% | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the unambiguous identification and characterization of Ethyl 2-formylbenzoate.
-
¹H NMR (300 MHz, CDCl₃): δ 10.53 (s, 1H, CHO), 7.95 (d, J = 7.8 Hz, 1H, Ar-H), 7.88 (d, J = 7.7 Hz, 1H, Ar-H), 7.62 (m, 2H, Ar-H), 4.41 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 1.40 (t, J = 7.2 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (75 MHz, CDCl₃): δ 192.1 (CHO), 166.3 (C=O, ester), 137.0, 132.9, 132.5, 132.3, 130.3, 128.3 (Ar-C), 61.9 (OCH₂CH₃), 14.3 (OCH₂CH₃).
The IR spectrum of Ethyl 2-formylbenzoate is characterized by the following key absorption bands:
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C=O Stretch (Aldehyde): ~1690-1710 cm⁻¹
-
C=O Stretch (Ester): ~1720-1740 cm⁻¹ (typically higher than the aldehyde due to conjugation)
-
C-O Stretch (Ester): ~1250-1300 cm⁻¹ and 1000-1100 cm⁻¹
-
Aromatic C-H Stretch: ~3000-3100 cm⁻¹
-
Aliphatic C-H Stretch: ~2850-2980 cm⁻¹
-
Aldehydic C-H Stretch: Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹
-
Molecular Ion (M⁺): m/z = 178.06
Synthesis of Ethyl 2-formylbenzoate
The most common and direct method for the synthesis of Ethyl 2-formylbenzoate is the Fischer esterification of 2-formylbenzoic acid with ethanol in the presence of an acid catalyst.
Fischer Esterification: A Step-by-Step Protocol
This protocol details the synthesis of Ethyl 2-formylbenzoate from 2-formylbenzoic acid.
Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is an equilibrium, and using an excess of ethanol can help drive the reaction towards the product side.
Caption: Fischer Esterification of 2-Formylbenzoic Acid.
Materials:
-
2-Formylbenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether or ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-formylbenzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).
-
Catalyst Addition: With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Ethyl 2-formylbenzoate.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of Ethyl 2-formylbenzoate stems from the differential reactivity of its aldehyde and ester functionalities.
The Wittig Reaction: A Gateway to Alkenes
The aldehyde group of Ethyl 2-formylbenzoate readily undergoes the Wittig reaction, providing a straightforward method for the synthesis of ortho-substituted ethyl cinnamates.[6][9][10]
This protocol describes the synthesis of ethyl (E)-3-(2-(ethoxycarbonyl)phenyl)acrylate.
Causality: The nucleophilic ylide attacks the electrophilic aldehyde carbonyl, leading to the formation of an oxaphosphetane intermediate which then collapses to form the alkene and triphenylphosphine oxide. The use of a stabilized ylide generally favors the formation of the (E)-isomer.[6]
Caption: Wittig Reaction of Ethyl 2-formylbenzoate.
Materials:
-
Ethyl 2-formylbenzoate
-
(Carbethoxymethylene)triphenylphosphorane
-
Anhydrous dichloromethane or toluene
-
Hexanes
Procedure:
-
Reaction Setup: In a dry, inert atmosphere, dissolve Ethyl 2-formylbenzoate (1.0 eq) in anhydrous dichloromethane or toluene.
-
Ylide Addition: Add (carbethoxymethylene)triphenylphosphorane (1.0-1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Add hexanes to the residue and stir to precipitate the triphenylphosphine oxide.
-
Filter off the solid and wash with cold hexanes.
-
-
Purification: Concentrate the filtrate to obtain the crude product, which can be further purified by column chromatography.
Synthesis of Isoindolinones: A Privileged Scaffold
Ethyl 2-formylbenzoate is a key starting material for the synthesis of isoindolinone derivatives, a class of compounds with a wide range of biological activities.[5][6][7][8] The reaction typically involves a reductive amination or a multicomponent reaction.
Caption: General scheme for isoindolinone synthesis.
These isoindolinone scaffolds are found in various pharmaceutically active compounds, including those with potential antiviral and carbonic anhydrase inhibitory activities.[6][8][11] For instance, derivatives of isoindolinone have been investigated for their potential to inhibit SARS-CoV-2 3CL protease.[8][11]
Safety and Handling
Ethyl 2-formylbenzoate should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
Ethyl 2-formylbenzoate is a highly valuable and versatile building block in organic synthesis. Its bifunctional nature allows for the construction of a wide array of complex molecules, particularly heterocyclic systems of medicinal importance. The reliable synthetic protocols for its preparation and subsequent transformations, such as the Wittig reaction and the synthesis of isoindolinones, make it an indispensable tool for researchers and scientists in the field of drug development. As the demand for novel therapeutic agents continues to grow, the strategic application of such well-defined chemical entities will undoubtedly play a pivotal role in the advancement of medicinal chemistry.
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